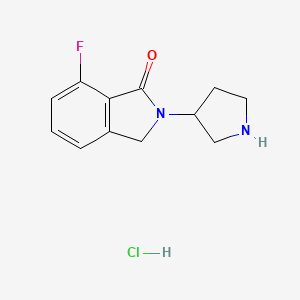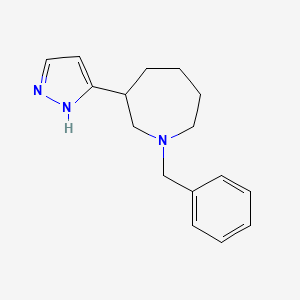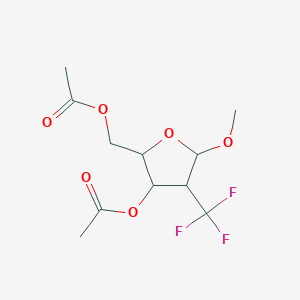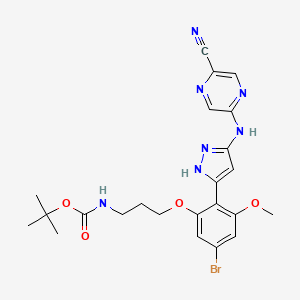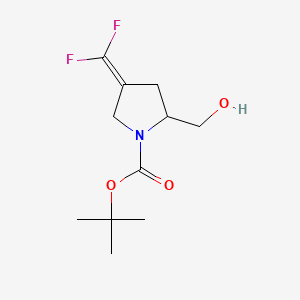
4-Bromo-2-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4 and 2 of the pyridine ring are replaced by a bromine atom and a trifluoromethyl group, respectively
Preparation Methods
The synthesis of 4-Bromo-2-(trifluoromethyl)nicotinaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of 2-(trifluoromethyl)nicotinaldehyde under controlled conditions . The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.
Chemical Reactions Analysis
4-Bromo-2-(trifluoromethyl)nicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)nicotinaldehyde involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with enzymes and receptors. The bromine atom can participate in halogen bonding, further affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-2-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-(trifluoromethyl)aniline: This compound has a similar structure but with an amino group instead of an aldehyde group.
4-Bromo-2-(trifluoromethyl)pyridine: This compound lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(Trifluoromethyl)nicotinaldehyde: . The presence of both the bromine atom and the trifluoromethyl group in this compound makes it unique, providing a combination of electronic and steric effects that influence its chemical behavior and applications.
Properties
Molecular Formula |
C7H3BrF3NO |
|---|---|
Molecular Weight |
254.00 g/mol |
IUPAC Name |
4-bromo-2-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-1-2-12-6(4(5)3-13)7(9,10)11/h1-3H |
InChI Key |
RMPGQJZNPKZMAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)
![(S)-2-(2'-(bis(3,5-di-tert-Butylphenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14795412.png)
![Propyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14795417.png)
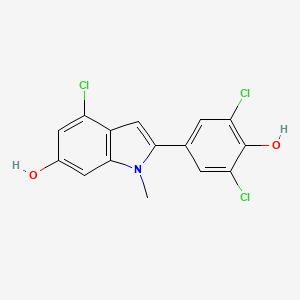
![Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B14795425.png)
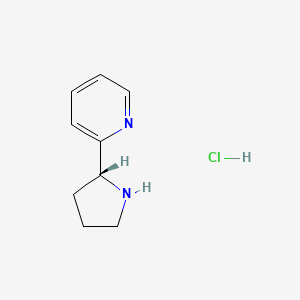
![N-(2-fluorophenyl)-2-({2-[(Z)-1-(2-furyl)ethylidene]hydrazino}carbothioyl)-1-hydrazinecarbothioamide](/img/structure/B14795433.png)
